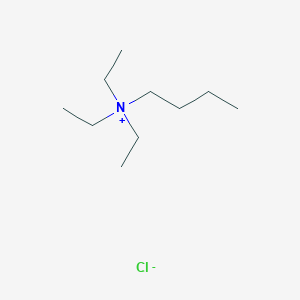

![molecular formula C16H23NO4 B1625297 Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate CAS No. 635678-09-0](/img/structure/B1625297.png)

Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate

Vue d'ensemble

Description

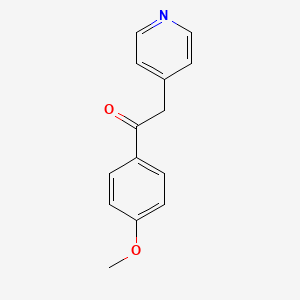

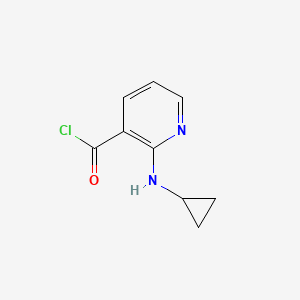

“Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate” is a chemical compound with the molecular formula C16H23NO4 . It has a molecular weight of 293.35812 .

Molecular Structure Analysis

The InChI code for this compound is1S/C16H23NO4/c1-17-8-6-12 (7-9-17)11-21-14-5-4-13 (16 (18)20-3)10-15 (14)19-2/h4-5,10,12H,6-9,11H2,1-3H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a solid with a melting point between 83 - 85 degrees Celsius .Applications De Recherche Scientifique

Catalytic Reduction Studies

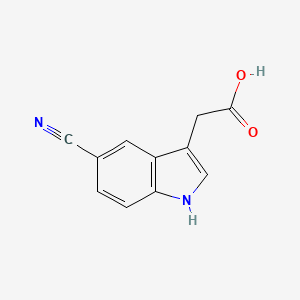

In the field of catalysis, studies have investigated the reduction processes of related esters and acids on specific catalysts, such as yttrium oxide. King and Strojny (1982) explored the reduction of methyl benzoate and benzoic acid, observing the formation of benzaldehyde via surface benzoate intermediates, highlighting a pathway for chemical transformations involving benzoate esters (King & Strojny, 1982).

Polymer Science

In polymer science, the synthesis and properties of hyperbranched aromatic polyamides have been examined. Yang, Jikei, and Kakimoto (1999) demonstrated the polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate to produce hyperbranched aromatic polyamides, providing insights into the development of novel polymeric materials (Yang, Jikei, & Kakimoto, 1999).

Photophysics

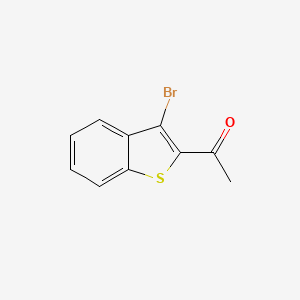

The synthesis and photophysical properties of derivatives of methyl benzoate have been extensively studied. Kim et al. (2021) investigated methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its photophysical properties, revealing significant insights into the luminescence characteristics of such compounds (Kim et al., 2021).

Organic Synthesis

In organic synthesis, the development of novel compounds and their applications has been a focus. Matsumoto, Takase, and Ogura (2008) reported on the formation of iodine-substituted benzenes from specific methylthio-tosyl derivatives, showcasing a method for synthesizing iodobenzene derivatives, which are valuable in various chemical syntheses (Matsumoto, Takase, & Ogura, 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

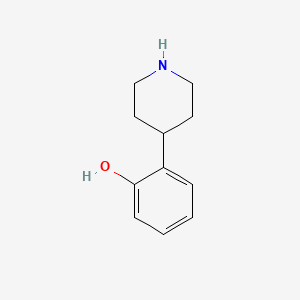

Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate is a potent and selective inhibitor of VEGFR (vascular endothelial growth factor receptor), EGFR (epidermal growth factor receptor) and RET (REarranged during Transfection) tyrosine kinases . These targets play crucial roles in cell proliferation, survival, and differentiation, particularly in the context of cancer.

Mode of Action

The compound interacts with its targets by binding to the ATP-binding site of the tyrosine kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to a decrease in the signaling pathways that promote cell proliferation and survival.

Biochemical Pathways

The primary biochemical pathways affected by this compound are the VEGF, EGF, and RET signaling pathways . These pathways are involved in various cellular processes, including cell growth, survival, and angiogenesis. By inhibiting these pathways, the compound can effectively suppress tumor growth and progression.

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and survival, leading to the suppression of tumor growth . This makes it a potential therapeutic agent for the treatment of various types of cancer.

Propriétés

IUPAC Name |

methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-17-8-6-12(7-9-17)11-21-14-5-4-13(16(18)20-3)10-15(14)19-2/h4-5,10,12H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRPHDCRLVCNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=C(C=C(C=C2)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469963 | |

| Record name | methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate | |

CAS RN |

635678-09-0 | |

| Record name | methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

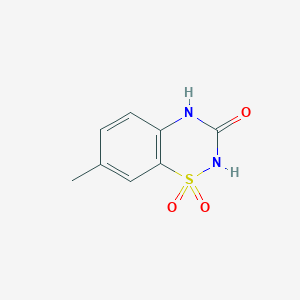

![7-Methyl-2-phenyl-imidazo[1,2-a][1,3,5]triazin-4-ylamine](/img/structure/B1625234.png)